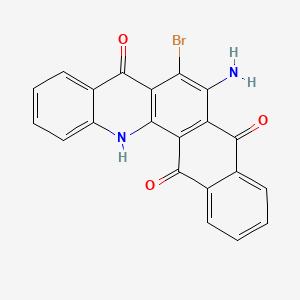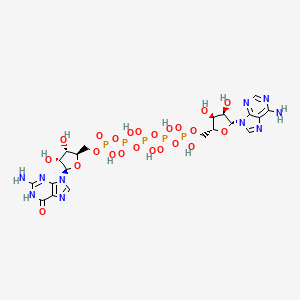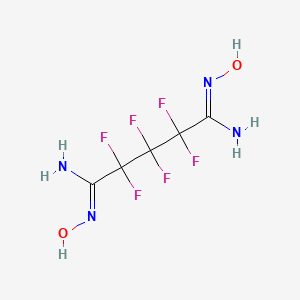
Potassium hydrogen-5-aminobenzene-1,3-disulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium hydrogen-5-aminobenzene-1,3-disulphonate is an organic compound with a complex structure that includes a benzene ring substituted with amino and sulfonate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium hydrogen-5-aminobenzene-1,3-disulphonate typically involves the sulfonation of 5-aminobenzene-1,3-disulphonic acid followed by neutralization with potassium hydroxide. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using specialized equipment to ensure consistent quality and yield. The process may also include purification steps to remove impurities and achieve the desired product specifications .
化学反应分析
Types of Reactions
Potassium hydrogen-5-aminobenzene-1,3-disulphonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonate groups to other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted benzene derivatives .
科学研究应用
Potassium hydrogen-5-aminobenzene-1,3-disulphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of potassium hydrogen-5-aminobenzene-1,3-disulphonate involves its interaction with specific molecular targets and pathways. The amino and sulfonate groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used .
相似化合物的比较
Similar Compounds
Benzene-1,3-disulphonic acid: Similar in structure but lacks the amino group.
5-Aminoisophthalic acid: Contains an amino group but differs in the position of the sulfonate groups.
Potassium benzene-1,3-disulphonate: Similar but without the amino substitution.
Uniqueness
Potassium hydrogen-5-aminobenzene-1,3-disulphonate is unique due to the presence of both amino and sulfonate groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
27327-27-1 |
|---|---|
分子式 |
C6H7KNO6S2+ |
分子量 |
292.4 g/mol |
IUPAC 名称 |
potassium;5-aminobenzene-1,3-disulfonic acid |
InChI |
InChI=1S/C6H7NO6S2.K/c7-4-1-5(14(8,9)10)3-6(2-4)15(11,12)13;/h1-3H,7H2,(H,8,9,10)(H,11,12,13);/q;+1 |
InChI 键 |
IJLLWMZNTBMNMY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1S(=O)(=O)O)S(=O)(=O)O)N.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















